molecular formula C12H17NO3 B14904276 n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine

Cat. No.: B14904276
M. Wt: 223.27 g/mol
InChI Key: VYQPZEYNIMJGNT-UHFFFAOYSA-N
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Description

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and a m-tolyloxyethyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with n-methyl-2-(m-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    n-Methyl-n-(2-(p-tolyloxy)ethyl)glycine: Similar structure with a p-tolyloxy group instead of m-tolyloxy.

    n-Methyl-n-(2-(o-tolyloxy)ethyl)glycine: Similar structure with an o-tolyloxy group instead of m-tolyloxy.

    n-Methyl-n-(2-(phenoxy)ethyl)glycine: Similar structure with a phenoxy group instead of m-tolyloxy.

Uniqueness

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine is unique due to the presence of the m-tolyloxy group, which imparts specific chemical and physical properties. This structural feature influences its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[methyl-[2-(3-methylphenoxy)ethyl]amino]acetic acid

InChI

InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-7-6-13(2)9-12(14)15/h3-5,8H,6-7,9H2,1-2H3,(H,14,15)

InChI Key

VYQPZEYNIMJGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN(C)CC(=O)O

Origin of Product

United States

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